5-Amino-8-hydroxyquinoline dihydrochloride

Antioxidant DPPH Free Radical Scavenging

Procure 5-Amino-8-hydroxyquinoline dihydrochloride (CAS 21302-43-2) for research requiring a distinct 8HQ pharmacophore. Its 5-amino substituent eliminates zinc ionophore activity, enabling copper-specific proteasome inhibition (2:1 binding, logβ' 9.09) and overcoming bortezomib resistance. It demonstrates superior antioxidant capacity (DPPH IC₅₀ 8.70 μM vs. 13.47 μM for α-tocopherol) and elevates HOMO levels in Al complexes for OPV/OLED anode buffer layers. The dihydrochloride salt ensures high aqueous solubility for reproducible in vitro and in vivo assays.

Molecular Formula C9H10Cl2N2O
Molecular Weight 233.09 g/mol
CAS No. 21302-43-2
Cat. No. B1284213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-8-hydroxyquinoline dihydrochloride
CAS21302-43-2
Molecular FormulaC9H10Cl2N2O
Molecular Weight233.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)O)N.Cl.Cl
InChIInChI=1S/C9H8N2O.2ClH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;;/h1-5,12H,10H2;2*1H
InChIKeyVTQDJAUGGZFPOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-8-hydroxyquinoline dihydrochloride (CAS 21302-43-2): Technical Baseline and Procurement Context


5-Amino-8-hydroxyquinoline dihydrochloride (CAS 21302-43-2) is the dihydrochloride salt form of 5-amino-8-hydroxyquinoline (5A8HQ, nitroxoline), a heterocyclic aromatic compound within the 8-hydroxyquinoline (8HQ) pharmacophore class. This compound, with molecular formula C₉H₁₀Cl₂N₂O and molecular weight 233.09 g/mol, is supplied as an orange to dark red crystalline solid with high water solubility [1]. It functions as a bidentate chelating ligand for divalent and trivalent metal ions via its 8-OH and quinoline nitrogen moieties, with the 5-amino substituent conferring distinct electronic properties and biological activities compared to halogenated or nitro-substituted 8HQ derivatives [2]. The dihydrochloride formulation enhances aqueous solubility and handling stability, making it the preferred form for in vitro biological assays and synthetic applications requiring aqueous media [3].

5-Amino-8-hydroxyquinoline dihydrochloride (CAS 21302-43-2): Why In-Class Substitution Introduces Scientific and Procurement Risk


Although numerous 8-hydroxyquinoline (8HQ) derivatives share a common quinolin-8-ol backbone, the nature of ring substitution—particularly at the C5 position—profoundly alters biological activity, metal-binding selectivity, and electronic behavior, precluding interchangeable use [1]. Halogenated analogs such as clioquinol (5-chloro-7-iodo-8HQ) and chloroxine (5,7-dichloro-8HQ) act as zinc ionophores and exhibit distinct cytotoxicity profiles, whereas the 5-amino substitution in nitroxoline/5A8HQ eliminates zinc ionophore activity while conferring copper-dependent proteasome inhibition and superior antioxidant capacity [2]. Furthermore, the amino group enables unique synthetic derivatization pathways (e.g., diazotization, amide formation) unavailable to halogenated congeners . In electronic materials applications, the 5-amino substituent elevates the HOMO energy level of aluminum complexes relative to the parent Alq₃, a property not achievable with halogen substitution [3]. Consequently, substituting an alternative 8HQ derivative—even one with established clinical use—invalidates experimental reproducibility and may compromise desired functional outcomes.

5-Amino-8-hydroxyquinoline dihydrochloride (CAS 21302-43-2): Quantitative Differentiation Evidence Guide


5-Amino-8-hydroxyquinoline vs. α-Tocopherol: Direct Comparison of Radical Scavenging Capacity (DPPH Assay)

In a head-to-head comparison of 8-hydroxyquinoline derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, 5-amino-8-hydroxyquinoline (5A8HQ) demonstrated the most potent antioxidant activity among all tested 8HQ congeners [1]. The compound exhibited an IC₅₀ value of 8.70 μM, representing a 35% improvement in potency over the positive control α-tocopherol (IC₅₀ = 13.47 μM), a physiological antioxidant standard. Notably, 5A8HQ outperformed both the parent 8HQ and halogenated derivatives (clioquinol, cloxyquin) in this assay, indicating that the 5-amino substitution confers a unique free radical scavenging advantage not present in other substitution patterns.

Antioxidant DPPH Free Radical Scavenging Oxidative Stress

5-Amino-8-hydroxyquinoline vs. Clioquinol and Halogenated 8HQ Analogs: Comparative Anticancer Cytotoxicity

A direct comparative cytotoxicity study evaluated clioquinol (5-chloro-7-iodo-8HQ) against six structural analogues, including 5-amino-8-hydroxyquinoline (referred to as 8-hydroxy-5-nitroquinoline or nitroxoline), across multiple human cancer cell lines [1]. Among all tested congeners, 5A8HQ was identified as the most toxic compound, exhibiting an IC₅₀ that was 5- to 10-fold lower (i.e., 5-10× more potent) than clioquinol and other halogenated 8-hydroxyquinolines. This enhanced potency was copper-dependent but zinc-independent, and the compound lacked zinc ionophore activity—a property associated with clioquinol's neurotoxicity profile (subacute myelo-optic neuropathy, SMON).

Anticancer Cytotoxicity 8-Hydroxyquinoline Derivatives Cancer Cell Lines

5-Amino-8-hydroxyquinoline vs. Competitive Proteasome Inhibitors (e.g., Bortezomib): Noncompetitive Mechanism and Overcoming Drug Resistance

5-Amino-8-hydroxyquinoline (5AHQ) was identified through a focused library screen as a noncompetitive proteasome inhibitor, distinguishing it mechanistically from all clinically approved competitive proteasome inhibitors including bortezomib [1]. The compound binds to the α-subunits of the 20S proteasome at noncatalytic sites, inhibiting enzymatic activity with an IC₅₀ range of 0.57-5.03 μM in intact cells [1]. Critically, 5AHQ demonstrated equal cytotoxicity against wild-type THP1 human myelomonocytic cells (IC₅₀ = 3.7 μM) and THP1/BTZ500 bortezomib-resistant cells (IC₅₀ = 6.6 μM)—cells that exhibit 237-fold resistance to bortezomib due to β5 subunit overexpression and mutation [1]. In vivo, orally administered 5AHQ inhibited tumor growth in three leukemia xenograft models without overt toxicity (OCI-AML2 model: median tumor weight 95.7 mg vs. control 247.2 mg, P = 0.002).

Proteasome Inhibition Bortezomib Resistance Noncompetitive Inhibitor Multiple Myeloma Leukemia

5-Amino-8-hydroxyquinoline vs. Parent Alq₃: HOMO Energy Level Tuning for Organic Electronic Devices

In the context of organic electronic materials, tris-(8-hydroxyquinoline)aluminum (Alq₃) serves as a benchmark electron transport and emitting material, but its HOMO energy level (~5.8-6.0 eV) creates an extraction barrier for holes in inverted organic solar cells [1]. Substitution of the 8-hydroxyquinoline ligand with a 5-amino group in tris-(5-amino-8-hydroxyquinoline)aluminum complexes results in a measurable elevation of the HOMO energy level, reducing the hole extraction barrier at the photoactive layer/anode interface while leaving the LUMO level unaffected [1]. This HOMO tuning is directly correlated with the electron-donating nature of the 5-amino substituent and is not achievable with halogenated 8HQ ligands, which typically lower HOMO levels due to electron-withdrawing effects.

Organic Electronics OLED Solar Cells Buffer Layer HOMO Tuning Alq3

5-Amino-8-hydroxyquinoline Copper Binding Stoichiometry and Proteasome Inhibition Enhancement

5-Amino-8-hydroxyquinoline (5AHQ) binds copper in a defined 2:1 ligand-to-metal stoichiometry with a logβ′ value of 9.09, a property that directly enhances its proteasome inhibitory activity [1]. The addition of copper to 5AHQ augmented 5AHQ-mediated inhibition of the proteasome, an effect not observed with zinc [2]. This copper-dependent enhancement distinguishes 5AHQ from halogenated 8HQ derivatives like clioquinol, which exhibit zinc ionophore activity and zinc-dependent cytotoxicity [2]. NMR analysis confirmed that 5AHQ binds specifically to the α-subunit antechamber of the 20S proteasome (residues Ile159, Val113, Val87, Val82, Leu112, Val89, Val134, Val24, Leu136), a binding site distinct from the catalytic chamber targeted by competitive inhibitors [1].

Metal Chelation Copper Binding Proteasome Inhibition Stoichiometry

5-Amino-8-hydroxyquinoline Selective Cytotoxicity: Cancer Cell Lines vs. Non-Cancerous Keratinocytes

In studies evaluating 5-amino-8-hydroxyquinoline (5A8Q) incorporated into electrospun fibrous materials, cell viability assays using MTT demonstrated a significant decrease in HeLa (cervical cancer) and MCF-7 (breast cancer) cell viability upon exposure to 5A8Q-containing materials [1]. Notably, the observed cytotoxicity of the 5A8Q-containing materials against cancer cells was greater than that against non-cancerous HaCaT human keratinocytes [1]. In related work, 5AHQ was shown to preferentially induce cell death in primary myeloma and leukemia cells compared with normal hematopoietic cells [2]. This differential toxicity profile distinguishes 5A8HQ from many cytotoxic chemotherapeutics that lack cancer cell selectivity.

Selective Cytotoxicity Cancer Selectivity HeLa MCF-7 HaCaT

5-Amino-8-hydroxyquinoline dihydrochloride (CAS 21302-43-2): Research and Industrial Application Scenarios Grounded in Differential Evidence


Proteasome Inhibition Research Requiring Noncompetitive Mechanism and Bortezomib-Resistance Models

Investigators studying proteasome biology, ubiquitin-proteasome pathway regulation, or developing next-generation proteasome inhibitors should prioritize 5A8HQ dihydrochloride over bortezomib or other competitive inhibitors. The compound's noncompetitive binding to the 20S proteasome α-subunits [1] enables investigation of allosteric proteasome regulation and provides a tool to overcome β5 subunit-mediated bortezomib resistance (THP1/BTZ500 cells: 5AHQ IC₅₀ = 6.6 μM vs. bortezomib 237-fold resistance) [1]. The dihydrochloride salt's aqueous solubility facilitates reproducible dosing in cell culture and in vivo xenograft models.

Copper-Dependent Anticancer Mechanism Studies with Defined Metal Chelation Parameters

Researchers investigating copper-dependent cytotoxicity mechanisms or metal chelation-based anticancer strategies should select 5A8HQ dihydrochloride based on its defined 2:1 copper binding stoichiometry and logβ′ of 9.09 [1]. Unlike clioquinol, which acts as a zinc ionophore with documented neurotoxicity concerns (SMON), 5A8HQ lacks zinc ionophore activity and exhibits copper-specific enhancement of proteasome inhibition [1][2]. The 5- to 10-fold greater cytotoxic potency relative to clioquinol across multiple cancer cell lines [2] provides an enhanced dynamic range for dose-response studies.

Antioxidant Screening and Oxidative Stress Model Systems

For studies requiring a potent, structurally defined antioxidant with superior radical scavenging capacity to physiological controls, 5A8HQ dihydrochloride offers a quantifiable advantage. In DPPH assays, 5A8HQ demonstrates an IC₅₀ of 8.70 μM, representing a 35% improvement over α-tocopherol (IC₅₀ = 13.47 μM) and outperforming all other tested 8HQ derivatives including parent 8HQ and halogenated analogs [1]. This differential potency makes 5A8HQ a preferred positive control or lead scaffold for antioxidant development programs.

Organic Electronic Device Fabrication Requiring HOMO Level Tuning

Materials scientists fabricating inverted organic solar cells or OLEDs requiring anode buffer layers with elevated HOMO levels should utilize 5-amino-8-hydroxyquinoline as a ligand for aluminum complex synthesis [1]. The 5-amino substituent elevates the HOMO energy level of tris-(5-amino-8-hydroxyquinoline)aluminum complexes relative to the industry-standard Alq₃, reducing hole extraction barriers at the photoactive layer/anode interface without affecting LUMO levels [1]. Halogenated 8HQ ligands produce opposite (HOMO-lowering) effects due to their electron-withdrawing nature, making 5A8HQ the rational choice for barrier reduction applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-8-hydroxyquinoline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.